molecular formula C18H14N4O6 B12691280 Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate CAS No. 94231-83-1

Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate

Cat. No.: B12691280
CAS No.: 94231-83-1
M. Wt: 382.3 g/mol
InChI Key: RWODFOSCGOFTKK-UHFFFAOYSA-N
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Description

Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate is an organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalene ring, a nitrophenyl group, and a carbamate moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2-hydroxy-5-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 7-hydroxy-1-naphthol in an alkaline medium to form the azo compound.

    Carbamoylation: The final step involves the reaction of the azo compound with methyl isocyanate to introduce the carbamate group, yielding the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to handle hazardous reagents like nitrous acid and methyl isocyanate.

Chemical Reactions Analysis

Types of Reactions

Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of corresponding amines from the azo group.

    Substitution: Formation of ethers or esters from the hydroxyl groups.

Scientific Research Applications

Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.

    Biology: Employed in staining techniques for visualizing cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include metal ions and biological macromolecules, where it forms stable complexes. The pathways involved often include electron transfer processes and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)-carbamate
  • N-(7-Hydroxy-8-(2-(2-hydroxy-5-nitrophenyl)diazenyl)-1-naphthalenyl)acetamide
  • 7-Hydroxy-8-[[4-(6-methyl[2,6’-bibenzothiazol]-2’-yl)-2-sulfophenyl]azo]naphthalene-1,3-disulfonic acid, sodium salt

Uniqueness

This compound is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its vibrant color make it particularly valuable in analytical and industrial applications.

Properties

CAS No.

94231-83-1

Molecular Formula

C18H14N4O6

Molecular Weight

382.3 g/mol

IUPAC Name

methyl N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-1-yl]carbamate

InChI

InChI=1S/C18H14N4O6/c1-28-18(25)19-12-4-2-3-10-5-7-15(24)17(16(10)12)21-20-13-9-11(22(26)27)6-8-14(13)23/h2-9,23-24H,1H3,(H,19,25)

InChI Key

RWODFOSCGOFTKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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